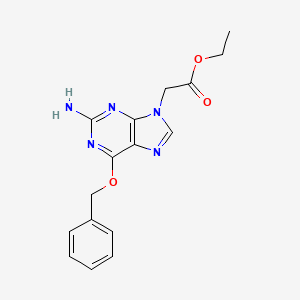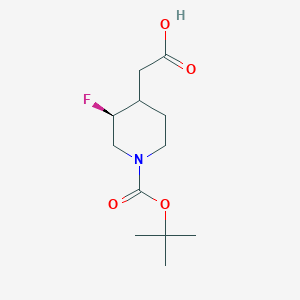
1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound features a pyrrole ring substituted with a p-tolyl group and an ethyl group at the 1-position, and an aldehyde group at the 2-position. The presence of these functional groups makes it a versatile molecule in organic synthesis and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions . This method provides a direct and selective transformation of a terminal alkyne to the corresponding geminal diseleno-substituted alkene, which can then be further modified to obtain the desired pyrrole derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-methanol.
Substitution: 3-bromo-1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde or 3-nitro-1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde.
科学的研究の応用
1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Similar Compounds:
1-(p-Tolyl)ethanol: A related compound with a similar p-tolyl group but differing in the functional group attached to the ethyl chain.
p-Tolyl acetate: Another compound with a p-tolyl group, used in different chemical reactions and applications.
4-nitro-2-(1-(p-tolyl)ethyl)phenol: A derivative with a nitro group, showing different biological activities and mechanisms of action.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its pyrrole ring and aldehyde group make it a valuable intermediate in organic synthesis, while the p-tolyl group enhances its stability and potential biological activity.
特性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
1-[1-(4-methylphenyl)ethyl]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H15NO/c1-11-5-7-13(8-6-11)12(2)15-9-3-4-14(15)10-16/h3-10,12H,1-2H3 |
InChIキー |
AGAAGFJOPZOFMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)N2C=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)
![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)


